[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate
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Overview
Description
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a diazinan-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate typically involves multiple steps, including the formation of the oxolan ring and the incorporation of the diazinan-1-yl group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and control over the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopentanoate moiety can be reduced to form an alcohol.
Substitution: The diazinan-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxopentanoate moiety may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,5R)-3-acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate
- [(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl isobutyrate
- [(2R,3S,5R)-5-(5-Methyl-2,4-dioxo-1,3,5-triazinan-1-yl)-2-((4-methylbenzoyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
Uniqueness
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H22N2O7 |
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Molecular Weight |
342.34 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate |
InChI |
InChI=1S/C15H22N2O7/c1-8-6-17(15(22)16-14(8)21)12-5-10(19)11(24-12)7-23-13(20)4-3-9(2)18/h8,10-12,19H,3-7H2,1-2H3,(H,16,21,22)/t8?,10-,11+,12+/m0/s1 |
InChI Key |
QDTCKEMBZRXONL-FPXWWAFOSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CCC(=O)C)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CCC(=O)C)O |
Origin of Product |
United States |
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